

An In-depth Technical Guide to 4-(Trifluoromethoxy)-DL-phenylglycine

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)-DL-phenylglycine

Cat. No.: B1304649

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CAS Number: 261952-24-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid characterized by the presence of a trifluoromethoxy group on the phenyl ring. This structural feature is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethoxy moiety, such as increased lipophilicity and metabolic stability. While specific biological activity and detailed experimental protocols for this compound are not extensively documented in publicly available literature, its structural similarity to other phenylglycine derivatives suggests potential applications in modulating neurological pathways, particularly those involving metabotropic glutamate receptors (mGluRs). This guide provides a comprehensive overview of the available technical data for **4-(Trifluoromethoxy)-DL-phenylglycine**, outlines plausible synthetic approaches based on established chemical principles, and discusses its potential role in drug discovery.

Chemical and Physical Properties

Quantitative data for **4-(Trifluoromethoxy)-DL-phenylglycine** is limited. The following table summarizes the available information, including predicted values from chemical suppliers. It is crucial to note that predicted data should be confirmed through experimental analysis.

Property	Value	Source
CAS Number	261952-24-3	[1][2][3]
Molecular Formula	C ₉ H ₈ F ₃ NO ₃	[1][2][3]
Molecular Weight	235.16 g/mol	[2][4]
IUPAC Name	2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid	[3]
Melting Point	ca. 292 °C (sublimes) (Predicted)	[2]
Boiling Point	294.0 ± 40.0 °C (Predicted)	[2]
Density	1.454 ± 0.06 g/cm ³ (Predicted)	[2]
Purity	≥97%	[4]

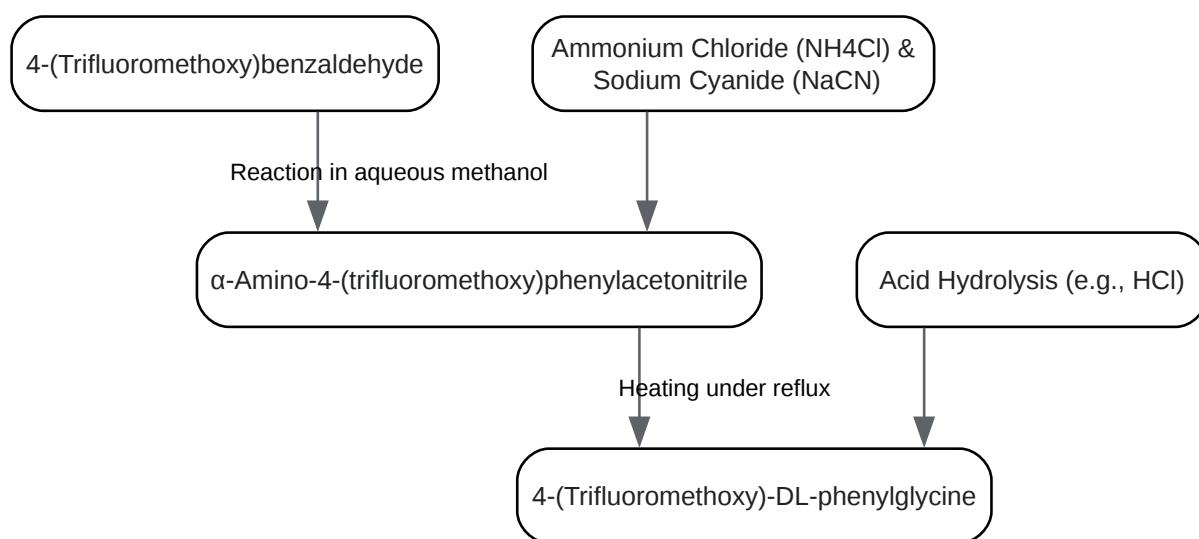
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-(Trifluoromethoxy)-DL-phenylglycine** is not readily available in the surveyed literature. However, based on established methods for the synthesis of substituted phenylglycines, two primary synthetic routes are proposed: the Strecker synthesis and the Bucherer-Bergs reaction, both utilizing 4-(trifluoromethoxy)benzaldehyde as a key starting material.

Proposed Synthetic Pathway: Strecker Synthesis

The Strecker synthesis is a well-established method for producing amino acids from aldehydes. [5][6][7] The proposed reaction for **4-(Trifluoromethoxy)-DL-phenylglycine** would proceed in two main steps: the formation of an α -aminonitrile followed by hydrolysis.

Experimental Workflow: Strecker Synthesis



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Caption: Proposed Strecker synthesis of **4-(Trifluoromethoxy)-DL-phenylglycine**.

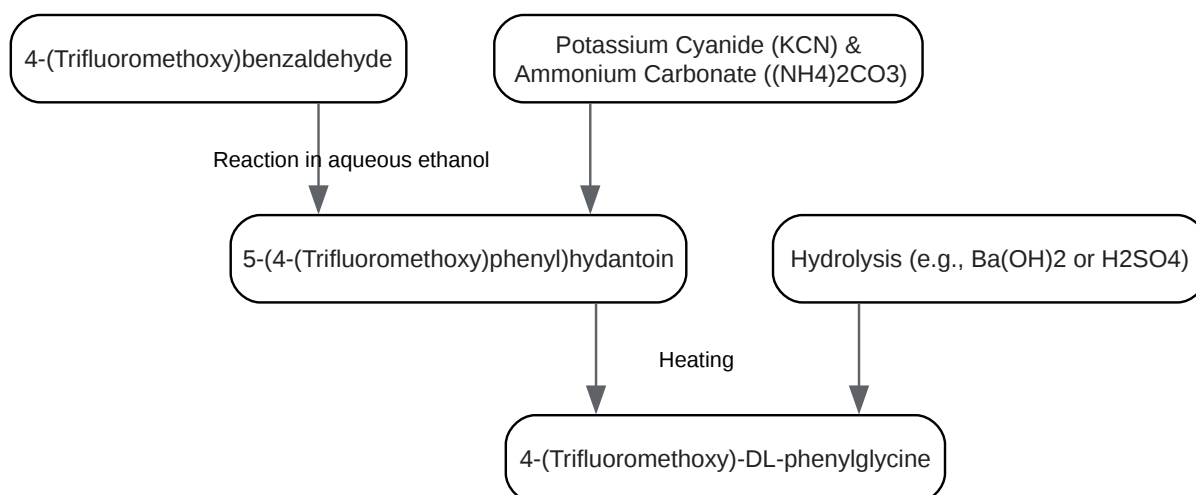
Detailed Methodology (Hypothetical):

- **α-Aminonitrile Formation:** To a solution of 4-(trifluoromethoxy)benzaldehyde in a suitable solvent such as methanol, an aqueous solution of ammonium chloride and sodium cyanide is added.[1][7] The reaction mixture is stirred at room temperature for several hours to facilitate the formation of α-amino-4-(trifluoromethoxy)phenylacetonitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Hydrolysis:** The resulting α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating the reaction mixture under reflux with a strong acid, such as hydrochloric acid.[8] The completion of the hydrolysis can be monitored by the disappearance of the nitrile peak in the infrared (IR) spectrum.
- **Isolation and Purification:** After cooling, the reaction mixture is neutralized to precipitate the crude **4-(Trifluoromethoxy)-DL-phenylglycine**. The product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Proposed Synthetic Pathway: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction offers an alternative route to α,α -disubstituted amino acids via a hydantoin intermediate.[9][10][11]

Experimental Workflow: Bucherer-Bergs Reaction



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Caption: Proposed Bucherer-Bergs synthesis of **4-(Trifluoromethoxy)-DL-phenylglycine**.

Detailed Methodology (Hypothetical):

- **Hydantoin Formation:** 4-(Trifluoromethoxy)benzaldehyde is reacted with potassium cyanide and ammonium carbonate in a mixture of ethanol and water.[11] The mixture is heated in a sealed vessel to facilitate the formation of 5-(4-(trifluoromethoxy)phenyl)hydantoin.
- **Hydrolysis of the Hydantoin:** The resulting hydantoin is then hydrolyzed to the corresponding amino acid. This can be achieved by heating with a strong base, such as barium hydroxide, or a strong acid, like sulfuric acid.
- **Product Isolation:** Following hydrolysis, the reaction mixture is neutralized to precipitate the **4-(Trifluoromethoxy)-DL-phenylglycine**. The product is then isolated and purified as described in the Strecker synthesis protocol.

Spectroscopic Analysis (Predicted)

While experimental spectra for **4-(Trifluoromethoxy)-DL-phenylglycine** are not available, the expected key signals can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

Technique	Expected Key Signals
¹ H NMR	- Aromatic protons (doublets, integrating to 2H each) in the region of 7.0-7.5 ppm. - A singlet for the α-proton adjacent to the amino and carboxyl groups. - Broad signals for the amino and carboxylic acid protons, which may be exchangeable with D ₂ O.
¹³ C NMR	- Aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to C-F coupling. - A signal for the α-carbon. - A signal for the carboxylic acid carbon.
IR Spectroscopy	- Broad O-H stretch from the carboxylic acid (around 3000 cm ⁻¹). - N-H stretches from the amino group (around 3300-3400 cm ⁻¹). - A strong C=O stretch from the carboxylic acid (around 1700-1750 cm ⁻¹). - C-F stretching vibrations associated with the trifluoromethoxy group.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight of 235.16. - Fragmentation patterns characteristic of amino acids, such as the loss of the carboxylic acid group.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **4-(Trifluoromethoxy)-DL-phenylglycine** is lacking. However, the broader class of phenylglycine derivatives has been

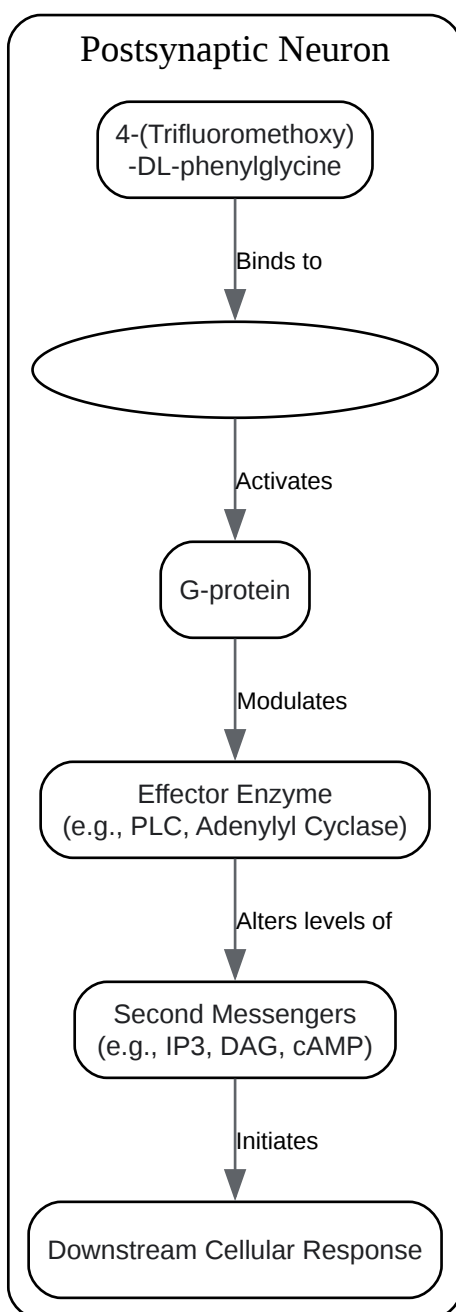
extensively studied, particularly as modulators of metabotropic glutamate receptors (mGluRs).
[\[12\]](#)[\[13\]](#)[\[14\]](#)

mGluRs are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system.[\[13\]](#)[\[14\]](#) They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

- Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[\[14\]](#)[\[15\]](#)
- Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: These receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[\[14\]](#)

Given that various substituted phenylglycines act as agonists or antagonists at different mGluR subtypes, it is plausible that **4-(Trifluoromethoxy)-DL-phenylglycine** could also interact with these receptors. The trifluoromethoxy group, with its strong electron-withdrawing nature and high lipophilicity, could significantly influence the binding affinity and selectivity of the molecule for specific mGluR subtypes.

Potential Signaling Pathway Modulation by **4-(Trifluoromethoxy)-DL-phenylglycine**



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Caption: Hypothetical modulation of mGluR signaling by **4-(Trifluoromethoxy)-DL-phenylglycine**.

Applications in Drug Development

The incorporation of a trifluoromethoxy group into a phenylglycine scaffold presents several potential advantages for drug development:

- **Enhanced Lipophilicity:** The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a particularly desirable property for drugs targeting the central nervous system.
- **Metabolic Stability:** The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.
- **Modulation of Receptor Binding:** The electronic properties of the trifluoromethoxy group can alter the binding affinity and selectivity of the molecule for its target receptor, potentially leading to more potent and specific drugs.

Given the established role of mGluRs in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and neurodegenerative diseases, **4-(Trifluoromethoxy)-DL-phenylglycine** represents a promising, yet underexplored, candidate for further investigation in these therapeutic areas.^{[14][16]}

Conclusion

4-(Trifluoromethoxy)-DL-phenylglycine is a synthetic amino acid with significant potential in the field of drug discovery, largely owing to the advantageous properties of the trifluoromethoxy group. While detailed experimental data for this specific compound remains scarce, established synthetic methodologies for related compounds provide a clear path for its preparation. The structural analogy to known mGluR modulators strongly suggests that this compound warrants further investigation for its potential activity in the central nervous system. Future research should focus on the definitive synthesis and characterization of **4-(Trifluoromethoxy)-DL-phenylglycine**, followed by comprehensive pharmacological profiling to elucidate its biological targets and therapeutic potential.

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